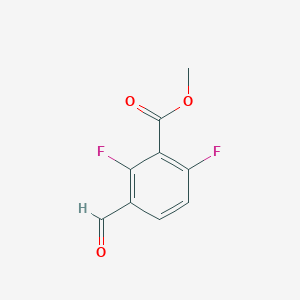

4-(difluoromethyl)-3,5-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(difluoromethyl)-3,5-difluorobenzoic acid” is a chemical compound with the molecular formula C8H6F2O2 . It has an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of “4-(difluoromethyl)-3,5-difluorobenzoic acid” can be analyzed using various techniques such as X-ray crystallography . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Chemical Reactions Analysis

The chemical reactions involving “4-(difluoromethyl)-3,5-difluorobenzoic acid” can be analyzed based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(difluoromethyl)-3,5-difluorobenzoic acid” can be analyzed using various techniques. For example, its molecular weight, solubility, and stability can be determined .Mécanisme D'action

The mechanism of action of difluoromethyl compounds often involves inhibiting certain enzymes. For example, eflornithine, a difluoromethyl compound, is known to inhibit ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway . This mechanism of action is powerful in the fight against diverse viruses, including SARS-CoV-2 .

Safety and Hazards

Orientations Futures

The future directions in the research of difluoromethyl compounds include the development of safer and more effective formulations . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-(difluoromethyl)-3,5-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the difluoromethyl group and subsequent functionalization of the aromatic ring.", "Starting Materials": [ "4-chloro-3,5-difluorobenzoic acid", "difluoromethyl bromide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Conversion of 4-chloro-3,5-difluorobenzoic acid to 4-(difluoromethyl)-3,5-difluorobenzoic acid", "a. React 4-chloro-3,5-difluorobenzoic acid with difluoromethyl bromide and potassium carbonate in N,N-dimethylformamide to obtain 4-(difluoromethyl)-3,5-difluorobenzoic acid", "Step 2: Oxidation of the difluoromethyl group to a carboxylic acid", "a. React 4-(difluoromethyl)-3,5-difluorobenzoic acid with copper(I) iodide and hydrogen peroxide in acetic acid to obtain the corresponding carboxylic acid", "Step 3: Hydrolysis of the carboxylic acid", "a. React the carboxylic acid with sodium hydroxide in water to obtain the final product, 4-(difluoromethyl)-3,5-difluorobenzoic acid" ] } | |

Numéro CAS |

1807176-85-7 |

Nom du produit |

4-(difluoromethyl)-3,5-difluorobenzoic acid |

Formule moléculaire |

C8H4F4O2 |

Poids moléculaire |

208.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.